3-(2-Methylphenyl)pyridine
Overview
Description
3-(2-Methylphenyl)pyridine is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Receptor Antagonism
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine is a potent and highly selective antagonist of the metabotropic glutamate subtype 5 receptor (mGlu5 receptor). This compound is significantly more effective than its predecessor in the rat fear-potentiated startle model of anxiety, indicating its potential in therapeutic applications (Cosford et al., 2003).
Organic Synthesis
Reactions involving β-(lithiomethyl)azines with nitriles, including 3-methylazines, lead to the formation of various pyrrolo-pyridines and related compounds. This type of reaction demonstrates the versatility of these compounds in synthesizing a range of pyridine-based structures (Davis et al., 1992).
Sensing Applications
A novel small molecule fluorescent sensor based on a pyridine-pyridone scaffold has been developed for detecting Zn2+. The compound, 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, demonstrates chelation-enhanced fluorescence in the presence of Zn2+, underscoring its potential in biological sensing applications (Hagimori et al., 2011).
Corrosion Inhibition
Pyridine derivatives, including 3-(2-Methylphenyl)pyridine, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid. These studies contribute to understanding how such compounds can be used to prevent metal corrosion, a critical aspect in industrial applications (Ansari et al., 2015).
Materials Science and Electroluminescence
This compound derivatives have also been utilized in the development of high-efficiency electroluminescent materials for organic light-emitting diodes (OLEDs). These materials have shown promise in improving the performance and efficiency of OLEDs, crucial for display and lighting technologies (Su et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-(2-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQGQLBQBGMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399708 | |
Record name | 3-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90395-49-6 | |
Record name | 3-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.